molecular formula C12H21NO2S B13618020 Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13618020
M. Wt: 243.37 g/mol
InChI Key: ATQHOUHCRTZEDB-UHFFFAOYSA-N
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Description

Tert-butyl 7-sulfanyl-4-azaspiro[25]octane-4-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with a sulfur-containing reagent. The reaction conditions often include the use of a base and a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur group.

    Substitution: The sulfur atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Desulfurized products.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The sulfur atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
  • Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

Uniqueness

Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential bioactivity. This differentiates it from other similar spirocyclic compounds that lack the sulfur group.

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-7-4-9(16)8-12(13)5-6-12/h9,16H,4-8H2,1-3H3

InChI Key

ATQHOUHCRTZEDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)S

Origin of Product

United States

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